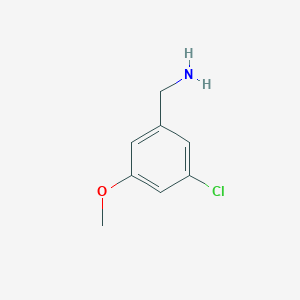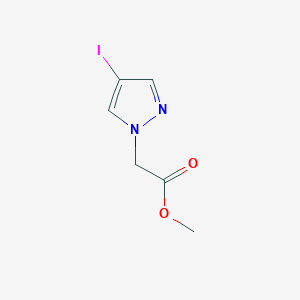
1-(乙酰氧基甲基)-4-碘吡唑
描述
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H7IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of an iodine atom at the 4-position of the pyrazole ring and an ester group at the 1-position makes this compound unique and valuable in various chemical and biological applications.
科学研究应用
Methyl (4-iodo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
作用机制
Target of Action
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is a compound that has been studied for its potential biological activities It’s known that pyrazole derivatives, which include methyl (4-iodo-1h-pyrazol-1-yl)acetate, have a broad range of biological activities such as antibacterial, anti-inflammatory, antitumor, and others .
Mode of Action
It’s known that pyrazoles can undergo nucleophilic and electrophilic substitution reactions . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might interact with its targets through similar mechanisms, leading to changes in the target’s function.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that methyl (4-iodo-1H-pyrazol-1-yl)acetate could affect multiple pathways, leading to downstream effects such as inhibition of bacterial growth or reduction of inflammation.
Pharmacokinetics
It’s known that the polar nature of the imidazole ring, which is structurally similar to the pyrazole ring, can improve the pharmacokinetic parameters of imidazole-containing compounds . This suggests that methyl (4-iodo-1H-pyrazol-1-yl)acetate might have similar properties, potentially impacting its bioavailability.
Result of Action
Given the broad range of biological activities associated with pyrazole derivatives , it’s plausible that the action of methyl (4-iodo-1H-pyrazol-1-yl)acetate could result in various molecular and cellular effects, depending on the specific target and biological context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-iodo-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring, which is then iodinated using iodine in the presence of an oxidizing agent . The final step involves esterification with methanol to yield methyl (4-iodo-1H-pyrazol-1-yl)acetate .
Industrial Production Methods
Industrial production of methyl (4-iodo-1H-pyrazol-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl (4-iodo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Conducted under acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Pyrazolines.
Hydrolysis Products: 4-iodo-1H-pyrazole-1-acetic acid.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-bromopyrazol-1-yl)acetate
- Methyl 2-(4-chloropyrazol-1-yl)acetate
- Methyl 2-(4-fluoropyrazol-1-yl)acetate
Uniqueness
Methyl (4-iodo-1H-pyrazol-1-yl)acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine contribute to its unique binding properties and reactivity in substitution reactions .
属性
IUPAC Name |
methyl 2-(4-iodopyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZSDZHLLBZDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)
![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1421885.png)
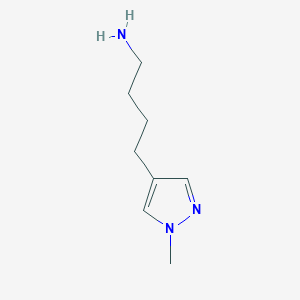
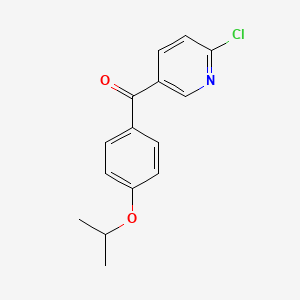

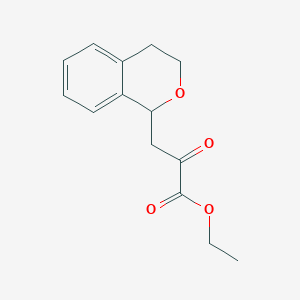
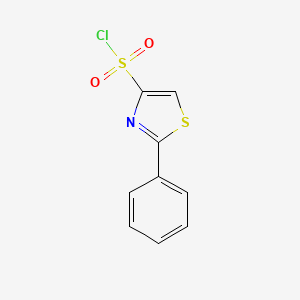
![[(1,1-Dioxidotetrahydrothien-3-yl)amino]acetic acid hydrochloride](/img/structure/B1421896.png)
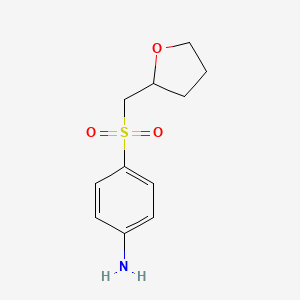
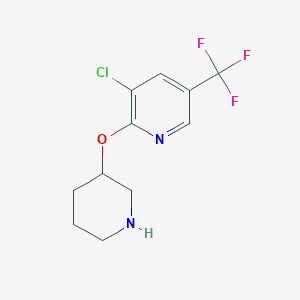
![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1421899.png)
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)
